Methyl 2-({[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate is a complex organic compound with a molecular formula of C23H26N2O4 and a molecular weight of 394.46354 This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butylphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate
- Other pyrrolidine derivatives
Uniqueness
Methyl 2-[1-(4-butylphenyl)-5-oxopyrrolidine-3-amido]benzoate is unique due to its specific structural features, such as the butylphenyl group and the benzoate ester. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 2-[[1-(4-butylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H26N2O4/c1-3-4-7-16-10-12-18(13-11-16)25-15-17(14-21(25)26)22(27)24-20-9-6-5-8-19(20)23(28)29-2/h5-6,8-13,17H,3-4,7,14-15H2,1-2H3,(H,24,27) |
InChI Key |
HAGCQLDYPPSAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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